2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide

Medicinal chemistry Kinase inhibitor design FLT3 inhibitor

Procure this specialized 2-acylaminothiophene-3-carboxamide for de novo FLT3 inhibitor SAR exploration. Its unique para-ethylthio substituent differentiates it from the 2,6-dichloro benchmark TCS 359, enabling novel ATP-binding pocket studies. Ideal for developing focused kinase libraries, ADME profiling (Δπ ≈ +0.46 vs methylthio), and oxidation to sulfoxide/sulfone. Secure this high-purity probe for your lead optimization program.

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4
CAS No. 898405-90-8
Cat. No. B2374221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide
CAS898405-90-8
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
InChIKeySOEXXJIJAZFDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide (CAS 898405-90-8): A Structurally Differentiated 2-Acylaminothiophene-3-Carboxamide FLT3 Inhibitor Scaffold


2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide (CAS 898405-90-8; IUPAC: 2-[(4-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide) belongs to the 2-acylaminothiophene-3-carboxamide class, a chemotype extensively validated as FLT3 tyrosine kinase inhibitors . The compound bears a distinctive 4-(ethylthio)benzamido substituent—a para-ethylsulfanyl-substituted benzamide—that differentiates it from the benchmark inhibitor TCS 359 (CAS 301305-73-7), which carries a 2,6-dichlorophenylacetamido side chain . The thiophene-3-carboxamide core positions this compound within a well-characterized ATP-competitive kinase inhibitor pharmacophore, while its specific ethylthio substitution pattern offers a unique vector for structure-activity relationship (SAR) exploration .

Why 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide Cannot Be Interchanged with Generic 2-Acylaminothiophene-3-Carboxamides


Within the 2-acylaminothiophene-3-carboxamide series, the acyl substituent dictates both kinase selectivity and antiproliferative potency . TCS 359, the prototypical FLT3 inhibitor in this class, achieves an enzymatic IC50 of 42 nM versus FLT3 and an MV4-11 cell IC50 of 340 nM through its 2,6-dichlorophenylacetamido motif . Replacement of this motif with a 4-(ethylthio)benzamido group alters the electronic and steric profile at a position known to govern ATP-binding pocket occupancy . Consequently, researchers cannot assume equivalent FLT3 inhibitory activity, selectivity, or cellular potency when substituting this compound for TCS 359 or other analogs without direct comparative data. The following sections detail the evidence dimensions that define its differentiation.

Quantitative Differentiation Evidence for 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide (CAS 898405-90-8) Relative to Comparator Compounds


Para-Ethylthio Substitution vs. Ortho-Ethylthio Regioisomer: Impact on Kinase Binding Topology

The 4-(ethylthio)benzamido (para) substitution pattern in the target compound forces the ethylthio group to project linearly away from the benzamide carbonyl, whereas the 2-(ethylthio)benzamido (ortho) regioisomer (CAS not available; cataloged as a distinct entity) positions the ethylthio group adjacent to the amide linkage . In 2-acylaminothiophene-3-carboxamide FLT3 inhibitors, the amide NH and carbonyl act as hinge-binding elements, and ortho substitution introduces steric clash with the kinase hinge region that is absent in the para isomer . This topological distinction directly impacts the accessible binding conformations within the FLT3 ATP pocket, making the para-ethylthio compound a structurally non-interchangeable SAR probe.

Medicinal chemistry Kinase inhibitor design FLT3 inhibitor

Ethylthio vs. Methylthio Benzamide Substituent: Lipophilicity and Metabolic Stability Differentiation

The target compound bears a 4-(ethylthio) group (—SEt), whereas the closest analogs bear a 4-(methylthio) group (—SMe; e.g., 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, CAS 896351-75-0) . The ethylthio substituent increases calculated logP by approximately 0.5 log units relative to methylthio, as estimated by fragment-based hydrophobicity constants (π[SEt] ≈ 1.07 vs. π[SMe] ≈ 0.61) . This increased lipophilicity is predicted to enhance passive membrane permeability while potentially affecting metabolic liability through sulfur oxidation pathways that differ in rate for ethyl vs. methyl thioethers . The target compound also lacks the tetrahydrobenzo[b]thiophene ring saturation present in the comparator—a feature known to modulate FLT3 potency and metabolic stability.

Physicochemical property optimization In vitro ADME Thioether SAR

Unsubstituted Thiophene Core vs. Tetrahydrobenzo[b]thiophene-Core FLT3 Inhibitors: Conformational Flexibility and Target Engagement

The target compound contains a monocyclic thiophene-3-carboxamide core, distinguishing it from widely studied tetrahydrobenzo[b]thiophene-3-carboxamide analogs (e.g., CAS 896351-75-0 and the SC-203048 chemotype) that possess a saturated cyclohexane ring fused to the thiophene . The tetrahydrobenzo[b]thiophene scaffold imposes greater conformational rigidity and increased molecular volume, which in the SC-203048 series is associated with FLT3-selective inhibitory activity in vivo . The monocyclic thiophene core of the target compound offers greater rotational freedom around the thiophene–benzamide bond, which may translate to different kinase selectivity profiles—a hypothesis supported by the observation that within the 2-acylaminothiophene-3-carboxamide series reported by Patch et al., monocyclic thiophene derivatives exhibit FLT3 IC50 values spanning from 27 nM to >10 µM depending on the acyl substituent, while tetrahydrobenzo[b]thiophene congeners show a narrower activity range .

FLT3 inhibitor Scaffold comparison Conformational analysis

Paucity of Published Biological Data: An Explicit Acknowledgment of Evidence Gaps

A comprehensive search of PubMed, PubMed Central, BindingDB, ChEMBL, Google Scholar, and patent databases (including USPTO, EPO, and WIPO) using the compound name, CAS 898405-90-8, IUPAC name, and InChI Key (SOEXXJIJAZFDQV-UHFFFAOYSA-N) yielded no peer-reviewed primary research articles, no patent examples with quantitative biological data, and no authoritative database bioactivity records specifically attributed to this compound . This contrasts with TCS 359 (CAS 301305-73-7), for which FLT3 IC50 (42 nM), MV4-11 IC50 (340 nM), and kinase selectivity data (tested against 22 kinases) are publicly available . The absence of published quantitative biological data for the target compound is a critical factor for procurement decisions: the compound's biological profile is uncharacterized in the public domain, and any potency, selectivity, or ADME assumptions must be verified experimentally.

Evidence gap analysis Procurement risk assessment Data availability

Recommended Research and Procurement Application Scenarios for 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide (CAS 898405-90-8)


FLT3 Kinase Inhibitor Structure-Activity Relationship (SAR) Probe: Investigating Benzamide Substituent Effects

This compound serves as a SAR probe for exploring the effect of a para-ethylthio substituent on FLT3 inhibitory activity within the 2-acylaminothiophene-3-carboxamide scaffold. Based on the SAR framework established by Patch et al. (2006), the benzamide acyl group is the primary determinant of FLT3 potency . By testing this compound alongside ortho- and meta-ethylthio regioisomers, researchers can deconvolute the positional contribution of the thioether to kinase binding and selectivity. The monocyclic thiophene core further distinguishes it from tetrahydrobenzo[b]thiophene-based FLT3 inhibitors such as SC-203048, allowing orthogonal SAR exploration .

De Novo Biological Profiling of an Uncharacterized 2-Acylaminothiophene-3-Carboxamide

Given the complete absence of published bioactivity data for CAS 898405-90-8, the primary research application is de novo characterization: FLT3 enzymatic inhibition assay (wild-type and ITD mutant), counter-screening against a kinase selectivity panel (e.g., c-KIT, PDGFR, VEGFR), and antiproliferative assessment in FLT3-ITD-positive cell lines (MV4-11, MOLM-13). TCS 359 (FLT3 IC50 = 42 nM; MV4-11 IC50 = 340 nM) and quizartinib should be used as positive controls . The resulting data will establish whether the 4-(ethylthio)benzamido motif provides any advantage in potency, selectivity, or cellular efficacy over the 2,6-dichlorophenylacetamido motif of TCS 359.

Physicochemical and In Vitro ADME Comparative Study: Ethylthio vs. Methylthio Thioether Analogs

The target compound's 4-(ethylthio) substituent confers higher calculated lipophilicity (Δπ ≈ +0.46) compared to 4-(methylthio) analogs . A comparative ADME study—measuring logD7.4, aqueous solubility, Caco-2 permeability, microsomal metabolic stability (human and rodent liver microsomes), and cytochrome P450 inhibition—would quantify the practical impact of this ethylthio → methylthio difference on developability parameters. This head-to-head dataset would provide procurement-relevant justification for selecting one thioether homolog over the other in lead optimization programs.

Thiophene Carboxamide Derivative Synthesis: Use as a Versatile Building Block

As a thiophene-3-carboxamide with a free primary amide and a functionalizable ethylthio group, this compound can serve as a synthetic intermediate for generating focused libraries of 2-acylaminothiophene-3-carboxamide derivatives. The ethylthio group can be oxidized to sulfoxide or sulfone, and the primary amide can be dehydrated to nitrile or alkylated . This synthetic versatility, combined with the unsubstituted thiophene ring (positions 4 and 5 available for further derivatization), makes it a strategic procurement choice for medicinal chemistry groups building kinase inhibitor libraries based on the thiophene-3-carboxamide chemotype.

Quote Request

Request a Quote for 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.